molecular formula C27H24N2O4 B2917233 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 297160-47-5

11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2917233
CAS No.: 297160-47-5
M. Wt: 440.499
InChI Key: SQEHLXZIOVCQDW-UHFFFAOYSA-N
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Description

  • The phenyl ring is functionalized with hydroxy and methoxy groups via electrophilic aromatic substitution reactions.
  • Common reagents include methanol and hydroxylating agents under acidic or basic conditions.
  • Attachment of the Phenylcarbonyl Group

    • The phenylcarbonyl group is introduced through Friedel-Crafts acylation, using reagents such as benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

      Scaling up reactions: with appropriate safety measures.

      Purification techniques: such as recrystallization or chromatography to isolate the desired product.

      Quality control: to ensure consistency and compliance with regulatory standards.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core

      • Starting with a suitable dibenzo[b,e][1,4]diazepine precursor, the core structure is formed through cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
      • This reaction can lead to the formation of quinones or other oxidized derivatives.
    • Reduction

      • The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
      • This reaction can yield alcohol derivatives of the compound.
    • Substitution

      • The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
      • Common reagents include sodium hydride and the desired nucleophile.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Catalysts: Aluminum chloride for Friedel-Crafts acylation.

      Solvents: Methanol, dichloromethane, ethanol.

    Major Products Formed

      Oxidized Derivatives: Quinones, ketones.

      Reduced Derivatives: Alcohols.

      Substituted Derivatives: Amines, thiols.

    Scientific Research Applications

    Chemistry

      Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

      Study of Reaction Mechanisms: Helps in understanding the behavior of diazepine derivatives in various chemical reactions.

    Biology

      Enzyme Inhibition Studies: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.

      Receptor Binding Studies: Used in research to study binding affinities to various biological receptors.

    Medicine

      Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

    Industry

      Material Science: Used in the development of new materials with specific chemical properties.

      Catalysis: Potential use as a catalyst or catalyst precursor in industrial chemical reactions.

    Mechanism of Action

    The mechanism of action of 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepine core allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, enhancing binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

      Diazepam: A well-known diazepine derivative used as an anxiolytic and sedative.

      Clonazepam: Another diazepine derivative with anticonvulsant properties.

      Lorazepam: Used for its anxiolytic and sedative effects.

    Uniqueness

    11-(4-Hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other diazepine derivatives, it features a combination of hydroxy, methoxy, and phenylcarbonyl groups, making it a versatile compound for various applications in research and industry.

    Properties

    IUPAC Name

    2-benzoyl-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H24N2O4/c1-33-24-15-17(11-13-22(24)30)26-25-20(8-5-9-23(25)31)28-21-14-18(10-12-19(21)29-26)27(32)16-6-3-2-4-7-16/h2-4,6-7,10-15,26,28-30H,5,8-9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SQEHLXZIOVCQDW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H24N2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    440.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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